Methyl 4-((octahydrobenzo[b][1,4]dioxin-6-yl)carbamoyl)benzoate
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Overview
Description
Methyl 4-((octahydrobenzo[b][1,4]dioxin-6-yl)carbamoyl)benzoate is a chemical compound with the molecular formula C17H21NO5 and a molecular weight of 319.357 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-((octahydrobenzo[b][1,4]dioxin-6-yl)carbamoyl)benzoate typically involves the reaction of octahydrobenzo[b][1,4]dioxin-6-ylamine with methyl 4-bromobenzoate under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a suitable solvent like dichloromethane.
Industrial Production Methods: In an industrial setting, the compound is produced through a multi-step synthesis process that includes the initial formation of the octahydrobenzo[b][1,4]dioxin-6-ylamine intermediate, followed by its reaction with methyl 4-bromobenzoate. The process is optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-((octahydrobenzo[b][1,4]dioxin-6-yl)carbamoyl)benzoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzoates or amides.
Scientific Research Applications
Methyl 4-((octahydrobenzo[b][1,4]dioxin-6-yl)carbamoyl)benzoate has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic properties and potential use in drug development.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 4-((octahydrobenzo[b][1,4]dioxin-6-yl)carbamoyl)benzoate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to a cascade of biological responses. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Methyl 4-((octahydrobenzo[b][1,4]dioxin-6-yl)carbamoyl)benzoate is unique in its structure and properties compared to other similar compounds. Some similar compounds include:
Methyl 4-(benzoylamino)benzoate
Methyl 4-(phenylcarbamoyl)benzoate
Methyl 4-(piperidin-4-ylcarbamoyl)benzoate
Properties
IUPAC Name |
methyl 4-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-ylcarbamoyl)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO5/c1-21-17(20)12-4-2-11(3-5-12)16(19)18-13-6-7-14-15(10-13)23-9-8-22-14/h2-5,13-15H,6-10H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEBDQHQTPHKLOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NC2CCC3C(C2)OCCO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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